molecular formula C20H20BrN3OS B2682704 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-66-6

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2682704
CAS No.: 537679-66-6
M. Wt: 430.36
InChI Key: VMTBMUDBIDKAQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a structurally distinct and potent small-molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound effectively depletes intracellular pools of nucleotides, which is particularly detrimental to rapidly proliferating cells such as cancer cells and activated lymphocytes. Recent research has highlighted its significant potential in acute myeloid leukemia (AML) models, where it induces differentiation of leukemic blasts and suppresses cell proliferation by triggering metabolic stress and apoptosis https://pubmed.ncbi.nlm.nih.gov/29563343/ . Its application extends to immunology research, where DHODH inhibition can modulate T-cell activation and proliferation, offering a strategic approach for investigating autoimmune diseases and immuno-oncology combinations. The specific substitution pattern on the tetrahydropyrimidine scaffold is designed to optimize binding affinity and selectivity for DHODH, making this compound a valuable chemical probe for elucidating the role of pyrimidine metabolism in disease pathogenesis and for evaluating novel therapeutic strategies targeting this metabolic vulnerability.

Properties

IUPAC Name

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrN3OS/c1-11-8-12(2)10-16(9-11)23-19(25)17-13(3)22-20(26)24-18(17)14-4-6-15(21)7-5-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTBMUDBIDKAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3,5-dimethylaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with thiourea and methyl acetoacetate under acidic conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The bromophenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation. For instance:

  • Case Study : A derivative of this compound demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase. This was attributed to the compound's ability to modulate signaling pathways associated with cell survival and proliferation.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against both gram-positive and gram-negative bacteria. The presence of the bromophenyl group enhances its lipophilicity, allowing better membrane penetration.

  • Case Study : In vitro tests revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent.

Anti-inflammatory Effects

Research has indicated that tetrahydropyrimidine derivatives possess anti-inflammatory properties. This compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

  • Case Study : Animal models treated with this compound showed reduced inflammation markers and improved clinical scores in models of arthritis, indicating its potential therapeutic role in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Anti-inflammatorySignificant

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a tetrahydropyrimidine core with several derivatives, differing in substituents and biological/physical properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
4-(4-Bromophenyl)-N-(2-methylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 326919-78-2) N-(2-methylphenyl) instead of N-(3,5-dimethylphenyl) C₁₉H₁₈N₃OSBr 416.34 Reduced steric hindrance at the carboxamide group compared to the target compound, potentially increasing solubility .
4-(2-Chlorophenyl)-N-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide 2-chlorophenyl at position 4; 2,5-dimethoxyphenyl carboxamide C₂₀H₂₀ClN₃O₃S 418.91 Chlorine substituent increases electronegativity, while methoxy groups enhance hydrogen-bonding capacity .
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine Fluorophenyl and methoxyphenyl substituents C₂₆H₂₄FN₅O 453.50 Fluorine enhances metabolic stability; intramolecular N–H⋯N hydrogen bonding stabilizes conformation .

Physicochemical Properties

  • Lipophilicity : The bromophenyl group in the target compound increases logP compared to chlorophenyl or methoxyphenyl analogues, suggesting superior membrane permeability but lower aqueous solubility .
  • Hydrogen Bonding: The sulfanylidene group (C=S) acts as a hydrogen-bond acceptor, analogous to carbonyl groups in related pyrimidines.

Biological Activity

The compound 4-(4-bromophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20BrN3OSC_{18}H_{20}BrN_3OS with a molecular weight of approximately 392.34 g/mol. The structure features a tetrahydropyrimidine core substituted with a bromophenyl group and a dimethylphenyl moiety, contributing to its unique biological profile.

Antimicrobial Activity

Research has indicated that compounds similar to tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth effectively. A specific study reported that certain tetrahydropyrimidines demonstrated activity against various strains of bacteria and fungi, suggesting that our compound may also possess similar properties due to its structural analogies .

Anticancer Potential

Tetrahydropyrimidine derivatives have been evaluated for their anticancer effects. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression. For example, one study highlighted the ability of a related compound to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Tetrahydropyrimidines have been studied for their ability to inhibit enzymes such as carbonic anhydrase and certain kinases. This inhibition can lead to therapeutic effects in conditions like hypertension and cancer. Preliminary docking studies indicate that our compound may interact favorably with these enzymes, although experimental validation is necessary .

The biological activity of this compound may be attributed to several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Enzyme Modulation : Competitive inhibition of key metabolic enzymes leading to altered cellular metabolism.

Case Studies

Several case studies provide insights into the biological activities associated with similar compounds:

  • Study 1 : A derivative was tested against breast cancer cell lines and demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Study 2 : An antimicrobial assay showed that a related tetrahydropyrimidine inhibited Staphylococcus aureus with an MIC of 32 µg/mL.
  • Study 3 : In vivo experiments revealed that administration of a structurally similar compound resulted in significant tumor reduction in mice models compared to controls.

Q & A

Q. What are the common synthetic routes for preparing tetrahydropyrimidine derivatives with sulfanylidene groups?

The synthesis of tetrahydropyrimidine derivatives often employs tandem reactions such as the Knoevenagel condensation followed by a Michael addition and intramolecular cyclization. For example, regioselective alkylation at the sulfur atom can be achieved using allyl halides under controlled conditions, as demonstrated in similar compounds . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, and structural confirmation relies on XRD analysis to resolve ambiguities in regiochemistry .

Q. How is the crystal structure of this compound resolved, and what key parameters are reported?

X-ray crystallography is the gold standard for resolving the 3D structure. Key parameters include bond angles (e.g., C–S–C ~100–110°), torsion angles (e.g., phenyl ring dihedral angles relative to the pyrimidine core), and hydrogen-bonding networks (e.g., N–H⋯O interactions stabilizing the lattice). For sulfanylidene derivatives, the thione (C=S) group often participates in π-stacking interactions, which are critical for packing efficiency .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., aromatic protons at δ 6.8–7.5 ppm, methyl groups at δ 2.1–2.5 ppm).
  • FT-IR : Peaks at ~1250 cm1^{-1} (C=S stretch) and ~1650 cm1^{-1} (amide C=O) confirm functional groups.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energy barriers. For instance, reaction path searches using software like Gaussian or ORCA can model the regioselectivity of alkylation at the sulfur atom. Coupling this with machine learning (e.g., ICReDD’s workflow) narrows experimental conditions by correlating electronic parameters (e.g., Fukui indices) with reactivity .

Q. What strategies address contradictions in reported reaction yields or regioselectivity?

Contradictions often arise from solvent polarity, temperature, or catalyst choice. For example, polar aprotic solvents (e.g., DMF) may favor thioketone tautomerization, altering reactivity. Systematic variation of these parameters, paired with in-situ IR monitoring, can resolve discrepancies. Cross-referencing XRD data with computational electrostatic potential maps also clarifies regiochemical outcomes .

Q. How do substituents (e.g., 4-bromophenyl, 3,5-dimethylphenyl) influence physicochemical properties?

  • Lipophilicity : Bromine and methyl groups increase logP, enhancing membrane permeability (calculated via Crippen’s method).
  • Solubility : Polar carboxamide and sulfanylidene groups improve aqueous solubility, but bulky aryl substituents may counteract this.
  • Stability : Electron-withdrawing bromine stabilizes the thione tautomer, while methyl groups hinder oxidation .

Q. What methodologies assess metabolic stability in preclinical studies?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 Inhibition Screening : Fluorescent probes quantify inhibition of key isoforms (e.g., CYP3A4).
  • Computational ADMET : Tools like SwissADME predict metabolic hotspots (e.g., sulfanylidene oxidation) .

Methodological Challenges and Solutions

Q. How is regioselectivity controlled during post-synthetic modifications?

  • Electrophilic Aromatic Substitution : Directing groups (e.g., bromine) guide functionalization to specific positions.
  • Protection/Deprotection : Temporary protection of the carboxamide with Boc groups prevents unwanted side reactions.
  • Catalysis : Pd-mediated cross-couplings (e.g., Suzuki) enable selective aryl substitutions .

Q. What experimental designs mitigate degradation during storage?

  • Temperature Control : Store at –20°C under argon to prevent oxidation.
  • Light Sensitivity : Amber vials block UV-induced radical formation.
  • Formulation : Lyophilization with cryoprotectants (e.g., trehalose) enhances shelf life .

Q. How are reaction kinetics analyzed for scale-up?

  • In-line Analytics : ReactIR tracks intermediate formation in real time.
  • DoE (Design of Experiments) : Multi-variable optimization (e.g., pH, catalyst loading) identifies robust conditions.
  • Kinetic Modeling : Fit rate constants (e.g., kobsk_{\text{obs}}) to Arrhenius equations for temperature-dependent scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.